4-(3-Acetylphenyl)-3-fluorobenzoic acid
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Overview
Description
4-(3-Acetylphenyl)-3-fluorobenzoic acid is an organic compound that features both an acetyl group and a fluorine atom attached to a benzoic acid core. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylphenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylphenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield 4-(3-carboxyphenyl)-3-fluorobenzoic acid, while reduction can produce 4-(3-hydroxyphenyl)-3-fluorobenzoic acid.
Scientific Research Applications
4-(3-Acetylphenyl)-3-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenyl)-3-fluorobenzoic acid involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Acetylphenyl)-benzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluorobenzoic acid: Lacks the acetyl group, which affects its reactivity and applications.
4-(3-Hydroxyphenyl)-3-fluorobenzoic acid: Contains a hydroxyl group instead of an acetyl group, leading to different chemical behavior.
Uniqueness
4-(3-Acetylphenyl)-3-fluorobenzoic acid is unique due to the presence of both an acetyl group and a fluorine atom. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-acetylphenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-6-5-12(15(18)19)8-14(13)16/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNWCRSNGNGLFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689742 |
Source
|
Record name | 3'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-81-1 |
Source
|
Record name | 3'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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